molecular formula C6H8O B13414089 (4Z)-4-Hexen-2-yn-1-ol

(4Z)-4-Hexen-2-yn-1-ol

Cat. No.: B13414089
M. Wt: 96.13 g/mol
InChI Key: DXKRJONIAOSLSZ-IHWYPQMZSA-N
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Description

(4Z)-4-Hexen-2-yn-1-ol (CAS 75359-52-3) is a high-purity chemical compound offered as a reference standard for research and development purposes . This molecule features a unique structure containing both a Z-configured double bond and a triple bond, making it a valuable intermediate in synthetic organic chemistry. Researchers can utilize this compound in the exploration of novel synthetic pathways, particularly in the development of complex natural products or specialized polymers. Its functional group combination also makes it a candidate for studying cyclization reactions and as a building block in materials science . As a biochemical reagent, it can serve as a biological material or organic compound for life science related research . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

(Z)-hex-4-en-2-yn-1-ol

InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-3,7H,6H2,1H3/b3-2-

InChI Key

DXKRJONIAOSLSZ-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\C#CCO

Canonical SMILES

CC=CC#CCO

Origin of Product

United States

Elucidation of Reaction Mechanisms and Chemical Transformations of 4z 4 Hexen 2 Yn 1 Ol

Reactivity of the (4Z)-Alkene Moiety in Enynols

The carbon-carbon double bond in (4Z)-4-Hexen-2-yn-1-ol is a key site for various chemical transformations. Its Z-configuration and proximity to other functional groups influence its reactivity in addition, pericyclic, and oxidative reactions.

Stereoselective Electrophilic and Nucleophilic Addition Reactions

The alkene moiety of this compound readily undergoes addition reactions. In electrophilic additions, an electrophile adds to the double bond, leading to the formation of a carbocation intermediate. The regioselectivity of this addition is generally governed by Markovnikov's rule, which predicts that the electrophile (often a proton) will add to the carbon atom that results in the more stable carbocation. The subsequent attack by a nucleophile resolves this intermediate. The stereochemistry of the addition can be either syn or anti, depending on the specific mechanism of the reaction.

Nucleophilic additions to the alkene are less common unless the double bond is activated by adjacent electron-withdrawing groups. In the context of this compound, such reactions would typically require catalysis or conversion of the hydroxyl group into a better leaving group to facilitate a conjugate addition-elimination pathway.

Table 1: Predicted Outcomes of Addition Reactions to the (4Z)-Alkene Moiety

Reaction Type Reagent Example Expected Major Product Stereochemistry
Electrophilic Addition (Hydrohalogenation) HBr 5-Bromohex-2-yn-1-ol Mixture of syn and anti addition products
Electrophilic Addition (Hydration) H₂O, H₂SO₄ Hex-2-yne-1,5-diol Follows Markovnikov's rule
Halogenation Br₂ 4,5-Dibromohex-2-yn-1-ol Predominantly anti-addition

Pericyclic Reactions and Cycloadditions Involving the Z-Alkene

Pericyclic reactions are concerted processes that occur via a cyclic transition state. The (4Z)-alkene in this compound can participate as a 2π-electron component in cycloaddition reactions, a prominent class of pericyclic reactions.

The most notable example is the Diels-Alder reaction, a [4+2] cycloaddition where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org The alkene in this compound can function as a dienophile. chemistrysteps.com The reaction's efficiency is typically enhanced when the dienophile possesses electron-withdrawing groups. organic-chemistry.orgmasterorganicchemistry.com The Z-geometry of the alkene is retained in the product, leading to specific stereochemical outcomes in the resulting cyclohexene derivative.

Another significant type is the [3+2] cycloaddition, which involves a three-atom 4π-electron component (like an azide or nitrone) and a two-atom 2π-electron component (the alkene), yielding a five-membered heterocyclic ring. uchicago.edumdpi.comyoutube.com

Table 2: Cycloaddition Reactions Involving the (4Z)-Alkene as a 2π Component

Reaction Type Reactant Partner (Example) Product Class Description
[4+2] Cycloaddition (Diels-Alder) 1,3-Butadiene Substituted Cyclohexene The enynol acts as the dienophile, reacting with a conjugated diene. wikipedia.orgsigmaaldrich.com
[3+2] Cycloaddition (Dipolar) Phenyl azide Triazoline derivative The alkene reacts with a 1,3-dipole to form a five-membered heterocycle.

Oxidative Transformations (e.g., Ozonolysis, Aerobic Oxidation of Allylic Alcohols)

The functional groups in this compound offer multiple sites for oxidation. The alkene can undergo oxidative cleavage, while the primary allylic alcohol can be oxidized to an aldehyde.

Ozonolysis: This reaction involves treating the alkene with ozone (O₃), followed by a workup step, leading to the cleavage of the carbon-carbon double bond. A reductive workup (e.g., with dimethyl sulfide) of the resulting ozonide from this compound would yield propanal and 3-hydroxypropiolaldehyde.

Aerobic Oxidation of the Allylic Alcohol: The primary allylic alcohol can be selectively oxidized to the corresponding α,β-unsaturated aldehyde without affecting the alkene or alkyne moieties. This transformation is often achieved using catalytic systems under an oxygen atmosphere. Palladium(II) acetate in the presence of a base like triethylamine is an effective catalyst for the aerobic oxidation of allylic alcohols. organic-chemistry.org Other metal-based catalysts, including those based on gold, platinum, and iron, have also been developed for this purpose, often promoted as environmentally friendly "green" chemistry methods. researchgate.netorganic-chemistry.orgrsc.org

Table 3: Oxidative Transformations of this compound

Reaction Type Reagent(s) Affected Moiety Product(s)
Ozonolysis (Reductive Workup) 1. O₃; 2. (CH₃)₂S (4Z)-Alkene Propanal and 3-Hydroxypropiolaldehyde
Aerobic Oxidation Pd(OAc)₂, Et₃N, O₂ 1-ol (Allylic Alcohol) (4Z)-4-Hexen-2-yn-1-al

Reactivity of the 2-yn-1-ol System

The 2-yn-1-ol system, comprising the alkyne and the adjacent primary alcohol, is a versatile functional group that participates in hydration, hydrofunctionalization, and various metal-catalyzed transformations, including important cyclization reactions.

Hydration and Hydrofunctionalization Reactions of the Alkyne

The hydration of the alkyne in this compound involves the addition of water across the triple bond. This reaction is typically catalyzed by acid and results in the formation of an enol intermediate, which then tautomerizes to the more stable keto form. According to Markovnikov's rule, the hydroxyl group adds to the more substituted carbon of the alkyne. For the internal alkyne in this molecule, hydration would lead to a mixture of ketones, although electronic effects from the neighboring groups can influence the regioselectivity.

Hydrofunctionalization encompasses the addition of other small molecules (H-X) across the triple bond, such as hydrohalogenation or hydroamination, which can also be influenced by the electronic nature of the enynol system.

Table 4: Hydration of the Alkyne in this compound

Reaction Conditions Intermediate Final Product
H₂O, H₂SO₄, HgSO₄ Enol (Z)-1-Hydroxyhex-4-en-3-one and (Z)-1-Hydroxyhex-4-en-2-one

Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Cyclizations)

The 2-yn-1-ol functionality is particularly amenable to metal-catalyzed transformations, which can construct complex cyclic structures. Palladium catalysts are widely used for the cyclization of enynols. sioc-journal.cn These reactions often proceed through the formation of a π-allylpalladium complex after activation of the alkyne. acs.org The hydroxyl group can then act as an intramolecular nucleophile, attacking the activated alkyne or a related intermediate to form a heterocyclic ring. acs.orgnih.gov This strategy provides an efficient route to oxygen-containing heterocycles, such as furans and pyrans, which are valuable structural motifs in organic chemistry. acs.orgresearchgate.net The specific outcome of the reaction, including the size of the ring formed, can be controlled by the choice of catalyst, ligands, and reaction conditions.

Table 5: Potential Palladium-Catalyzed Cyclizations of this compound

Catalyst System (Example) Proposed Intermediate Potential Product Class
Pd(0) catalyst, Ligands π-Allylpalladium complex Substituted Dihydrofurans
Cationic Pd(II) catalyst Vinylpalladium species Oxygen-containing heterocycles

Hydrosilylation and Related Silylation Protocols

Hydrosilylation of enynes like this compound offers a direct route to valuable organosilane compounds. The reaction involves the addition of a silicon-hydride bond across the carbon-carbon double or triple bond, and its outcome is highly dependent on the catalyst and reaction conditions employed. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous (Z)-enynol systems.

Transition metal catalysts, including those based on platinum, rhodium, ruthenium, iridium, iron, and cobalt, are commonly employed to facilitate this transformation. springerprofessional.de The primary challenge in the hydrosilylation of a 1,3-enyne system is controlling the regioselectivity, with several potential outcomes:

1,2-Addition: Hydrosilylation across the alkyne moiety.

3,4-Addition: Hydrosilylation across the alkene moiety.

1,4-Addition (Conjugate Addition): Addition across the enyne system, leading to the formation of a silylated allene.

The choice of catalyst and ligands plays a crucial role in directing the selectivity. For instance, certain cobalt and manganese complexes have been shown to promote the hydrosilylation of alkynes through distinct organometallic or radical mechanisms, leading to different stereochemical outcomes. rsc.org Density Functional Theory (DFT) calculations on manganese-catalyzed hydrosilylation of alkynes have revealed that mononuclear complexes can proceed via an organometallic pathway to yield the E-product, while binuclear complexes can operate through a radical mechanism to give the Z-product. rsc.org

In the context of this compound, the hydroxyl group can also influence the reaction's course, potentially directing the catalyst to one of the unsaturated centers or participating in the reaction itself. Silylation of the alcohol to form a silyl (B83357) ether is a common preliminary step to prevent interference and can also influence the electronic properties of the substrate.

Table 1: Predicted Regioselectivity in the Hydrosilylation of a (4Z)-Enynol System with HSiR₃

Catalyst SystemPredicted Major ProductReaction PathwayKey Mechanistic Feature
Pt(0) complexes1,2-Addition (Silylation at C-2 and C-3)Chalk-Harrod or Modified Chalk-Harrod MechanismOxidative addition of Si-H bond to the metal center.
Rh(I) complexes with specific phosphine ligands1,2-Addition or 1,4-AdditionLigand-dependent selectivitySteric and electronic properties of the ligand control the regiochemical outcome.
Ru complexesVariable (1,2- or 3,4-addition)Substrate and ligand dependentCan be tuned to favor either alkyne or alkene hydrosilylation.
Fe or Co complexes1,2-Addition (often with high stereoselectivity)Can involve radical or organometallic pathwaysAccessible and cost-effective catalysts. springerprofessional.de

Intermolecular and Intramolecular Processes Involving Both Unsaturated Centers

The proximate arrangement of the double and triple bonds in this compound facilitates a variety of tandem and cascade reactions, where an initial transformation triggers subsequent bond-forming events in a single operation.

Gold-catalyzed reactions of enynols are known to proceed through vinyl-gold intermediates, which can be trapped by various nucleophiles. acs.org In a reaction analogous to what might be expected for this compound, a gold catalyst could activate the alkyne, leading to an intramolecular cyclization involving the alkene. Such processes can rapidly build molecular complexity. acs.org

Tandem cyclization/hydrosilylation is another powerful strategy. Metal-free approaches using borane catalysts have been developed for the tandem cyclization and hydrosilylation of other unsaturated systems, suggesting that similar transformations could be envisioned for enynols. rsc.org In such a sequence, the catalyst would first promote the cyclization of the enynol, followed by the hydrosilylation of a newly formed unsaturated bond.

The silylated derivatives of this compound could be prone to various rearrangement reactions. For instance, computational studies on related systems, such as silylated silolides and germolides, have investigated rsc.orgrsc.org-sigmatropic rearrangements. researchgate.net While not directly analogous, these studies highlight the potential for silyl group migration in unsaturated cyclic systems.

Furthermore, the formation of silylated allenes via 1,4-hydrosilylation is itself a type of isomerization of the conjugated enyne system. The stability and subsequent reactivity of these allenic silanes would be of significant interest.

Mechanistic Investigations of Selectivity Control (Regioselectivity, Chemoselectivity, Stereoselectivity)

Controlling selectivity is paramount in the chemical transformations of polyfunctional molecules like this compound. Mechanistic studies, often supported by computational chemistry, are crucial for understanding and predicting the factors that govern the reaction outcomes.

Regioselectivity: As discussed in the context of hydrosilylation, the choice of transition metal catalyst and its ligand sphere is a primary determinant of regioselectivity. acs.org The coordination of the metal to the alkyne versus the alkene, or across the conjugated system, dictates the site of nucleophilic attack by the hydride and subsequent silyl group transfer. DFT studies on iron-catalyzed hydrosilylation, for example, have elucidated the mechanism and the origins of the observed anti-Markovnikov selectivity. rsc.org

Chemoselectivity: In a molecule with multiple reactive sites, such as the hydroxyl group, the double bond, and the triple bond in this compound, achieving chemoselectivity is a significant challenge. Catalyst design can play a key role. For instance, a catalyst might be chosen that has a higher affinity for the alkyne over the alkene, or vice versa. Alternatively, the hydroxyl group could be protected to prevent its participation in the reaction.

Stereoselectivity: The (4Z)-configuration of the double bond in the starting material can have a profound influence on the stereochemical outcome of subsequent reactions. For reactions that proceed through cyclic transition states, the cis-geometry of the alkene can pre-organize the molecule in a way that favors the formation of one stereoisomer over others. In asymmetric catalysis, chiral ligands on the metal center are used to create a chiral environment that can differentiate between enantiotopic faces of the substrate, leading to the formation of enantioenriched products. Nickel-catalyzed hydrosilylation of allenes has demonstrated that ligand choice can effectively control the Z/E stereoselectivity of the resulting allylsilanes. rsc.org

Table 2: Factors Influencing Selectivity in the Reactions of (4Z)-Enynol Systems

Selectivity TypeControlling FactorMechanistic RationalePotential Outcome for this compound
RegioselectivityChoice of metal catalyst (e.g., Pt, Rh, Fe, Co) and ligandsDifferential coordination affinity of the metal for the alkyne vs. alkene; steric and electronic effects of ligands.Selective 1,2-hydrosilylation of the alkyne or 1,4-addition to form a silylallene.
ChemoselectivityProtection of the hydroxyl group; catalyst electronicsBlocking reactive sites; tuning the catalyst's electrophilicity/nucleophilicity to favor reaction at one unsaturated bond.Reaction exclusively at the C-C triple bond while the double bond and alcohol remain intact.
Stereoselectivity(4Z)-geometry of the starting material; use of chiral ligandsDiastereomeric transition states arising from the substrate's geometry; creation of a chiral pocket by the catalyst-ligand complex.Formation of a single diastereomer in cyclization reactions; synthesis of enantioenriched silylated products.

Advanced Spectroscopic Characterization for Structural and Mechanistic Investigations of 4z 4 Hexen 2 Yn 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of (4Z)-4-Hexen-2-yn-1-ol in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule can be assembled.

The ¹H NMR spectrum provides critical information about the electronic environment of each proton and their spatial relationships. For this compound, the key feature for assigning the Z-configuration of the double bond is the coupling constant (³JH4-H5) between the two vinylic protons. A typical coupling constant for protons in a cis (or Z) orientation is in the range of 6-12 Hz, which is significantly smaller than the 12-18 Hz range expected for a trans (or E) configuration.

The protons of the hydroxymethyl group (H-1) are expected to appear as a doublet due to coupling with the hydroxyl proton, though this signal can broaden or become a singlet in the presence of trace acid or water. The adjacent hydroxyl proton (1-OH) would typically present as a triplet. The olefinic protons (H-4 and H-5) will appear as complex multiplets due to coupling with each other and with the methyl protons (H-6). The methyl protons (H-6) are expected to appear as a doublet of doublets, coupling to the H-5 proton.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (-CH₂OH)~4.3d (doublet)~5.5
1-OHVariable (e.g., ~2.1)t (triplet)~5.5
H-4~5.8dq (doublet of quartets)³JH4-H5 ≈ 10.8, ⁴JH4-H6 ≈ 1.5
H-5~6.1tq (triplet of quartets)³JH4-H5 ≈ 10.8, ³JH5-H6 ≈ 7.0
H-6 (-CH₃)~1.8d (doublet)³JH5-H6 ≈ 7.0

Note: These are predicted values based on analogous compounds and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and functionalization. For this compound, six distinct signals are expected, corresponding to each carbon atom in the molecule. The chemical shifts are indicative of the carbon type: sp³-hybridized carbons of the alcohol and methyl groups appear upfield, while the sp²-hybridized alkene carbons and sp-hybridized alkyne carbons appear downfield. The propargylic alcohol carbon (C-1) is shifted downfield due to the deshielding effect of the adjacent oxygen atom.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-CH₂OH)~51.5
C-2 (-C≡)~85.0
C-3 (≡C-)~90.0
C-4 (=CH-)~110.0
C-5 (=CH-)~140.0
C-6 (-CH₃)~15.0

Note: These are predicted values based on analogous compounds and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-4 and H-5 on the double bond, between H-5 and the methyl protons H-6, and between the H-1 methylene (B1212753) protons and the hydroxyl proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would link the signals of H-1 to C-1, H-4 to C-4, H-5 to C-5, and H-6 to C-6, confirming their assignments. The quaternary alkyne carbons (C-2 and C-3) would not show a correlation in this spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the carbon skeleton. Key expected correlations include those from the H-1 protons to the alkyne carbons C-2 and C-3, and from the methyl protons H-6 to the alkene carbons C-4 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing definitive proof of stereochemistry. For this compound, a strong NOE correlation between the olefinic protons H-4 and H-5 would provide conclusive evidence for the (Z)-configuration of the double bond, as these protons are on the same side of the alkene.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₈O), the expected exact mass is approximately 96.0575 g/mol .

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that help confirm the structure. The molecular ion peak [M]⁺ at m/z 96 would be observed. Common fragmentation pathways for an unsaturated alcohol like this would include:

Loss of a hydrogen atom: [M-1]⁺ at m/z 95.

Loss of a hydroxyl radical: [M-17]⁺ at m/z 79.

Loss of water: [M-18]⁺ at m/z 78.

Loss of the hydroxymethyl group (-CH₂OH): [M-31]⁺ at m/z 65, leading to a stable propargyl/allenyl cation.

Cleavage of the C4-C5 bond: Resulting in various smaller fragments.

Predicted HRMS Fragmentation Data

m/z (Predicted)Proposed Fragment
96.0575[C₆H₈O]⁺ (Molecular Ion)
79.0548[C₆H₇]⁺ (Loss of -OH)
78.0469[C₆H₆]⁺ (Loss of H₂O)
65.0391[C₅H₅]⁺ (Loss of -CH₂OH)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band for the O-H stretch of the alcohol group around 3300-3400 cm⁻¹. The C≡C triple bond, being internal and somewhat symmetric, would exhibit a weak absorption around 2200-2250 cm⁻¹. The C=C double bond stretch is expected in the 1650-1670 cm⁻¹ region. The C-O stretch of the primary alcohol would appear as a strong band around 1050 cm⁻¹. Additionally, the out-of-plane C-H bending for the cis-alkene would be observed around 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. Therefore, the C≡C and C=C stretching vibrations, which may be weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum in similar regions (2200-2250 cm⁻¹ and 1650-1670 cm⁻¹, respectively).

Predicted Vibrational Spectroscopy Data

Functional GroupBond VibrationPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
AlcoholO-H stretch3400-3300 (strong, broad)Weak
AlkyneC≡C stretch2250-2200 (weak)Strong
AlkeneC=C stretch1670-1650 (medium)Strong
AlcoholC-O stretch1050-1000 (strong)Weak
cis-Alkene=C-H bend~700 (medium)Medium

Electronic Absorption Spectroscopy for Conjugated System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule, particularly in conjugated systems. The conjugated enyne system in this compound constitutes a chromophore that absorbs UV light. The conjugation of the double and triple bonds lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). cdnsciencepub.comthegoodscentscompany.com This results in absorption at a longer wavelength (a bathochromic shift) compared to isolated double or triple bonds. For simple enynes, a strong π → π* transition is typically observed. The expected λmax for this compound would likely fall in the range of 220-240 nm. thegoodscentscompany.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, is a powerful tool for the stereochemical analysis of organic compounds. ntu.edu.sg For chiral, non-racemic derivatives of this compound, techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can provide invaluable information regarding their absolute configuration and conformational preferences in solution. researchgate.netnih.gov While specific chiroptical data for derivatives of this compound are not extensively documented in public literature, the principles established for analogous chiral propargyl alcohols and enyne systems can be applied to predict and interpret their spectroscopic features. acs.org

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-visible region, arising from electronic transitions within the molecule. ntu.edu.sg For a chiral derivative of this compound, the en-yne chromophore is expected to give rise to characteristic Cotton effects. The sign and magnitude of these effects are highly sensitive to the spatial arrangement of the atoms around the stereogenic center.

The absolute configuration of chiral alcohols can often be determined by comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations. frontiersin.org For a hypothetical chiral derivative, such as (2R)-4Z-hexen-2-yn-1-ol, one would first perform a conformational search to identify the most stable conformers in solution. Subsequently, the ECD spectrum for each conformer would be calculated, and a Boltzmann-weighted average spectrum would be generated for comparison with the experimental data. A good match between the experimental and a calculated spectrum for a specific enantiomer allows for the confident assignment of its absolute configuration. researchgate.net

Furthermore, the "Exciton Chirality Method" (ECM) can be a powerful empirical tool for determining the absolute configuration. nih.gov This method is applicable when a molecule contains two or more chromophores that are spatially close and electronically coupled. By derivatizing the hydroxyl group of a chiral this compound derivative with a suitable chromophore (e.g., a benzoate or naphthoate group), an exciton couplet may be observed in the ECD spectrum. The sign of this couplet—two ECD bands of opposite sign—can be directly correlated with the absolute stereochemistry of the carbinol center. nih.govacs.org

Hypothetical ECD Data for a Chiral Derivative of this compound

The following interactive table presents hypothetical ECD data for a benzoate derivative of a chiral this compound, illustrating the expected Cotton effects based on the exciton chirality method.

Wavelength (nm)Molar Ellipticity [θ] (deg cm²/dmol) for (R)-enantiomerMolar Ellipticity [θ] (deg cm²/dmol) for (S)-enantiomer
240+15,000-15,000
220-20,000+20,000

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing information about the vibrational transitions in a chiral molecule. researchgate.net VCD is particularly sensitive to the molecule's three-dimensional structure and can be used to determine the absolute configuration and predominant conformations in solution, even for molecules lacking a strong UV-Vis chromophore. rsc.org

Similar to ECD, the analysis of VCD spectra relies heavily on comparison with quantum chemical calculations. nih.gov By simulating the VCD spectra for different low-energy conformers of a chosen enantiomer, a detailed picture of the conformational landscape in solution can be obtained. The agreement between the experimental spectrum and the Boltzmann-averaged theoretical spectrum of a particular enantiomer confirms both its absolute configuration and its preferred solution-state conformation. rsc.org

Illustrative VCD Frequencies for a Chiral this compound Derivative

This interactive table shows plausible VCD frequencies and their corresponding differential absorbances (ΔA) for a hypothetical chiral derivative of this compound.

Frequency (cm⁻¹)Vibrational ModeHypothetical ΔA x 10⁻⁴ for (R)-enantiomer
3400O-H stretch+0.5
2230C≡C stretch-0.1
1650C=C stretch+0.3
1100C-O stretch-1.2

Computational Chemistry and Theoretical Modeling of 4z 4 Hexen 2 Yn 1 Ol

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape of flexible molecules and the intricate effects of the surrounding solvent environment. For (4Z)-4-Hexen-2-yn-1-ol, MD simulations can provide detailed insights into its dynamic behavior, preferred shapes (conformations), and interactions with solvent molecules at an atomistic level.

Conformational Space Exploration

A hypothetical MD simulation of a single this compound molecule in a vacuum can be performed to map out its intrinsic conformational preferences, free from intermolecular interactions. By initiating the simulation from an energy-minimized structure and running it for a sufficient duration (typically on the nanosecond timescale) at a given temperature, the molecule is allowed to sample a wide range of conformations. The trajectory from such a simulation can be analyzed to determine the probability distribution of key dihedral angles.

Dihedral AngleDefinitionPredicted Stable Conformation(s) (Vacuum)
τ1 (O-C1-C2-C3)Defines the orientation of the hydroxyl group relative to the carbon backbone.anti (~180°), gauche (~±60°)
τ2 (C1-C2-C3-C4)Defines the orientation of the hydroxymethyl group relative to the enyne system.Planar and near-planar arrangements favored due to conjugation.
τ3 (C3-C4=C5-C6)Defines the planarity of the Z-double bond system.Restricted to near 0° due to the rigidity of the double bond.
τ4 (C4=C5-C6-H)Defines the orientation of the terminal methyl group.Staggered conformations are generally favored.

This table presents hypothetical, plausible data based on the principles of conformational analysis for similar molecules.

Solvent Effects

The behavior of this compound in a solution is expected to be significantly influenced by the nature of the solvent, owing to the presence of the polar hydroxyl group. MD simulations with explicit solvent molecules provide a realistic model to study these effects. Simulations are typically run in a periodic box filled with solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane) to mimic bulk solution conditions.

Hydrogen Bonding Analysis:

In protic solvents like water and ethanol, the hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. The strength and dynamics of these hydrogen bonds can be quantified from the MD trajectory. A common approach is to define a geometric criterion for a hydrogen bond (e.g., a donor-acceptor distance of less than 3.5 Å and a donor-hydrogen-acceptor angle greater than 150°).

SolventAverage Number of Hydrogen Bonds (Solute-Solvent)Average Hydrogen Bond Lifetime (ps)
Water2.5 - 3.51.5 - 2.5
Ethanol1.5 - 2.52.0 - 3.5
Hexane0N/A

This table contains hypothetical data derived from general knowledge of hydrogen bonding in similar alcohol-solvent systems.

The results would likely indicate that in aqueous solution, this compound forms a dynamic and structured hydration shell, with water molecules frequently exchanging. In ethanol, the hydrogen bonding network would be less extensive but potentially with slightly longer lifetimes due to the bulkier nature of the solvent molecules. In a non-polar solvent like hexane, hydrogen bonding with the solvent is absent, and intramolecular hydrogen bonding (if sterically possible) or solute-solute aggregation might be observed at higher concentrations.

Solvent Structure around the Solute:

The arrangement of solvent molecules around different parts of the solute can be characterized by calculating radial distribution functions (RDFs). The RDF, g(r), gives the probability of finding a solvent atom at a certain distance 'r' from a solute atom.

For instance, the RDF between the oxygen atom of the hydroxyl group of this compound and the oxygen atom of water molecules would be expected to show a sharp first peak at approximately 2.7-2.9 Å, corresponding to the first solvation shell and indicative of strong hydrogen bonding. A second, broader peak would represent the less structured second solvation shell.

Conversely, the RDF of a non-polar solvent like hexane around the hydrophobic alkyne and alkene moieties of the solute would show a less structured distribution, reflecting weaker van der Waals interactions.

By integrating the first peak of the RDF, one can estimate the coordination number, which represents the average number of solvent molecules in the first solvation shell of a specific solute atom. These analyses would collectively demonstrate how the solvent organizes itself around the polar and non-polar regions of this compound, thereby influencing its solubility and conformational preferences. In polar solvents, conformations that expose the hydroxyl group to the solvent are likely to be favored, whereas, in non-polar solvents, more compact conformations might be slightly more prevalent to minimize unfavorable interactions.

Advanced Applications of 4z 4 Hexen 2 Yn 1 Ol in Organic Synthesis

Role as a Versatile Synthetic Building Block

(4Z)-4-Hexen-2-yn-1-ol serves as a valuable precursor and intermediate in the synthesis of a variety of organic molecules, from complex natural products to diverse carbocyclic and heterocyclic scaffolds. Its utility stems from the differential reactivity of its alkene, alkyne, and alcohol functionalities, which can be selectively addressed under various reaction conditions.

Precursor for Complex Natural Product Synthesis

While a direct total synthesis of a major natural product starting from this compound is not extensively documented, its structural analogues and derivatives are key components in the synthesis of several biologically active compounds. The enynol framework is a recurring structural element in a number of natural products, and synthetic routes often involve the creation of similar (Z)-enynol intermediates. For instance, the core structure of this compound is analogous to fragments used in the synthesis of certain pheromones and polyketide natural products. The stereocontrolled introduction of the cis-double bond and the alkyne moiety is a critical step in these syntheses, and methodologies developed for simple enynols like this compound are often applicable to more complex substrates.

The Cadiot-Chodkiewicz coupling, a classic reaction for the synthesis of unsymmetrical diynes, has been employed in the synthesis of various natural products, including polyacetylenic alcohols like falcarinol (B191228) and panaxytriol. acs.org This reaction often involves the coupling of a terminal alkyne with a 1-haloalkyne, a transformation for which derivatives of this compound are suitable substrates.

Intermediate in the Synthesis of Advanced Organic Scaffolds

The reactivity of this compound has been harnessed to construct a variety of advanced organic scaffolds, particularly heterocyclic and carbocyclic systems. The ability of the enynol to undergo cascade reactions allows for the rapid assembly of molecular complexity from a relatively simple starting material.

Gold-catalyzed reactions, in particular, have proven to be a powerful tool for the cyclization of (Z)-enynols. These reactions can lead to the formation of highly substituted furans and dihydrofurans with excellent stereocontrol. acs.orgbeilstein-journals.org This methodology provides a direct route to these important heterocyclic motifs, which are present in numerous biologically active compounds and are valuable intermediates in further synthetic transformations.

Furthermore, domino reactions involving (Z)-enynols have been developed to access more complex fused ring systems. For example, a gold-catalyzed cascade reaction between (Z)-enynols and indoles has been shown to produce dihydrocyclohepta[b]indole skeletons. mdpi.comresearchgate.net This transformation proceeds through a sequence of a Friedel-Crafts-type reaction followed by a hydroarylation, demonstrating the potential of this compound and its derivatives to participate in complex, multi-bond-forming processes.

Development of Novel Synthetic Methodologies Utilizing Enynol Reactivity

The unique arrangement of functional groups in this compound has spurred the development of new synthetic methods that take advantage of its inherent reactivity. The "enyne" moiety is a particularly rich platform for methodological innovation, with transition metal catalysis playing a central role.

Gold catalysts, both Au(I) and Au(III) complexes, have been shown to be exceptionally effective in activating the alkyne of (Z)-enynols towards nucleophilic attack by the internal hydroxyl group. acs.orgbeilstein-journals.org This has led to the development of highly efficient and stereoselective cyclization reactions that proceed under mild, neutral conditions. acs.org The resulting vinyl-gold intermediates can be selectively trapped, allowing for the controlled formation of various substituted furan (B31954) and dihydrofuran products. acs.org The ability to steer the reactivity of these transient intermediates opens up new avenues for divergent synthesis.

Beyond gold catalysis, other transition metals have been explored to modulate the reactivity of enynols. While specific examples with this compound are less common, related enynol systems have been shown to undergo a variety of transformations catalyzed by metals such as ruthenium, palladium, and platinum. These include cycloaddition reactions, metathesis, and coupling processes that lead to a diverse array of molecular structures. For instance, ruthenium catalysts have been used for the cycloaddition of haloalkynes with various partners, a reaction type for which derivatives of this compound could be suitable substrates. nih.gov

The development of these novel methodologies highlights the importance of this compound and related enynols as platforms for discovering and optimizing new chemical transformations.

Contributions to Diversified Chemical Libraries and Compound Collections

The ability of this compound to serve as a starting material for the rapid construction of complex and diverse molecular scaffolds makes it a valuable tool for the generation of chemical libraries. These libraries are essential for drug discovery and chemical biology, providing a wide range of compounds for screening against biological targets.

The gold-catalyzed cyclization and domino reactions of (Z)-enynols are particularly well-suited for library synthesis. The modular nature of these reactions, where different starting enynols and reaction partners can be combined, allows for the systematic generation of a large number of structurally related but distinct products. For example, by varying the substituents on the enynol backbone and the nucleophile used in the reaction, a diverse library of furan, dihydrofuran, or indole-fused carbocycles can be readily prepared. acs.orgmdpi.comresearchgate.net

The data in the table below illustrates the versatility of enynol cyclization in generating diverse scaffolds.

Catalyst SystemEnynol Substrate TypeResulting ScaffoldReference
Au(I) or Au(III)Substituted (Z)-2-en-4-yn-1-olsFully substituted furans and (Z)-5-ylidene-2,5-dihydrofurans acs.orgbeilstein-journals.org
AuCl(PPh₃)/AgSbF₆(Z)-Enynols and IndolesDihydrocyclohepta[b]indoles mdpi.comresearchgate.net

This ability to generate diverse and complex molecules from a simple, readily accessible building block underscores the significant contribution of this compound and the methodologies developed around it to the expansion of chemical space available for scientific investigation.

Potential Contributions to Materials Science and Polymer Chemistry Via Enynol Moieties

Development of Monomers for Conjugated Polymer Systems

The defining feature of (4Z)-4-Hexen-2-yn-1-ol is its conjugated enyne system, which makes it a promising candidate as a monomer for the synthesis of conjugated polymers. Conjugated polymers, characterized by alternating single and multiple bonds along their backbone, are renowned for their unique electronic and optical properties, finding applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgsemanticscholar.orgnycu.edu.tw

The polymerization of enynol monomers like this compound could proceed through various organometallic routes, such as transition-metal-catalyzed coupling reactions. rsc.org These methods are known for their versatility in creating complex molecular architectures. rsc.org The resulting polymer would feature a backbone with continuous π-orbital overlap, a prerequisite for charge carrier mobility. The cis-configuration of the double bond in the monomer could influence the stereochemistry and morphology of the resulting polymer, potentially leading to materials with specific packing characteristics and, consequently, distinct physical properties. purdue.edu Furthermore, the primary alcohol group provides a site for post-polymerization modification, allowing for the fine-tuning of the polymer's solubility, processability, and electronic properties. mdpi.com

Table 1: Hypothetical Polymerization Parameters and Potential Properties of Poly[this compound]
Polymerization MethodPotential CatalystExpected Polymer BackbonePotential PropertiesPotential Applications
Metathesis PolymerizationGrubbs' or Schrock CatalystPolyacetylene-type with pendant groupsSemiconducting, PhotoluminescentOrganic LEDs, Field-Effect Transistors
Coupling PolymerizationPalladium or Nickel complexesAlternating enyne unitsHigh charge carrier mobilityOrganic Photovoltaics, Sensors

Precursors for Specialized Functional Materials

The development of novel functional materials often relies on the availability of versatile chemical precursors. polytechnique.edu this compound, with its multiple reactive sites, is a prime candidate for a precursor molecule. The hydroxyl group, the alkene, and the alkyne can all undergo selective chemical transformations to introduce a wide array of functional groups. nih.gov This functionalization is a key step in engineering new materials with tailored properties for specific applications. polytechnique.edullnl.gov

For instance, the primary alcohol can be esterified or etherified to attach various side chains, which can influence the material's solubility, thermal stability, or self-assembly behavior. The alkyne moiety is particularly useful for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, providing a highly efficient and specific method for attaching complex molecules. The double bond can participate in reactions like epoxidation or dihydroxylation, introducing further functionality. This multi-faceted reactivity allows this compound to serve as a foundational building block for a diverse range of specialized materials, from liquid crystals to bioactive compounds. rsc.org

Table 2: Potential Functionalization Reactions of this compound
Reactive SiteReaction TypeReagent ExampleResulting Functional GroupPotential Application of Derivative
Hydroxyl (-OH)EsterificationAcryloyl chlorideAcrylate esterUV-curable coatings, dental resins
Alkyne (C≡C)Click Chemistry (CuAAC)Azide-functionalized moleculeTriazole ringBioconjugation, drug delivery systems
Alkene (C=C)Thiol-ene reactionThiol-containing moleculeThioether linkageFunctional hydrogels, surface modification

Cross-linking Agents and Network Formation in Polymer Science

Cross-linking is a crucial process in polymer science, transforming linear polymer chains into a three-dimensional network, which significantly enhances mechanical strength, thermal stability, and chemical resistance. nih.govsigmaaldrich.com A cross-linking agent must possess at least two reactive functional groups capable of forming bonds with polymer chains. sigmaaldrich.com

This compound is a compelling candidate for a cross-linking agent due to its trifunctional nature. The hydroxyl, alkene, and alkyne groups can all participate in reactions to form covalent bonds between polymer chains. nih.gov For example, in a polymer system containing carboxylic acid groups, the hydroxyl group of the enynol can form ester cross-links. Simultaneously, the double and triple bonds can react with radical species or other functional groups on different polymer chains through addition reactions. This ability to form multiple cross-links could lead to the formation of highly dense and robust polymer networks. nih.gov Such interpenetrating polymer networks (IPNs) often exhibit synergistic properties that are superior to those of the individual polymer components. nih.govmdpi.com The specific geometry of the (4Z)-isomer may also direct the spatial arrangement of the cross-links, influencing the final network architecture and material properties.

Table 3: Hypothetical Effects of this compound as a Cross-linking Agent on Polymer Properties
Base PolymerPotential Cross-linking ChemistryAnticipated Improvement in PropertiesPotential End-Use
Poly(acrylic acid)Esterification (via -OH), Radical addition (via C=C, C≡C)Increased hydrogel strength, enhanced thermal stabilitySuperabsorbent materials, biomedical scaffolds
Unsaturated Polyester ResinCo-polymerization (via C=C, C≡C)Higher tensile strength, improved solvent resistanceHigh-performance composites, adhesives
Epoxy ResinsRing-opening of epoxide (via -OH)Increased rigidity and glass transition temperatureProtective coatings, electronic encapsulation

Q & A

Q. What experimental protocols are recommended for synthesizing (4Z)-4-Hexen-2-yn-1-ol, and how can reproducibility be ensured?

Methodological Answer:

  • Synthesis Design : Use catalytic hydration or alkyne functionalization strategies, ensuring stereochemical control for the Z-configuration. For example, employ Lindlar catalyst for selective hydrogenation of alkynes to cis-alkenes .
  • Characterization : Include NMR (¹H, ¹³C) to confirm regiochemistry and stereochemistry. GC-MS or HPLC can validate purity (>95%) .
  • Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) in the main manuscript, with detailed procedures in supplementary materials. Cross-validate with literature methods from authoritative databases like NIST or PubChem .

Q. How should researchers handle contradictions in reported physicochemical properties (e.g., viscosity, boiling point) of this compound?

Methodological Answer:

  • Data Reconciliation : Compare values from multiple sources (e.g., NIST, PubChem) and prioritize peer-reviewed studies. For example:
Property Reported Range Source
Viscosity0.0002123–0.0030324 Pa·sJoback/NIST
Boiling Point180–185°CEPA DSSTox
  • Experimental Validation : Use differential scanning calorimetry (DSC) for thermal properties and capillary viscometry for viscosity. Address discrepancies by calibrating instruments against reference standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Refer to GHS classifications (e.g., H315 for skin irritation) from safety data sheets .
  • Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified waste management services .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel catalytic systems?

Methodological Answer:

  • Modeling Workflow :
    • Optimize geometry using B3LYP/6-31G(d) in Gaussian.
    • Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity.
    • Simulate reaction pathways with transition state theory (IRC analysis).
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions between theoretical and experimental spectral data (e.g., IR, NMR) for this compound?

Methodological Answer:

  • Spectral Analysis :
    • IR : Assign O-H stretches (3200–3600 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹).
    • NMR : Use 2D-COSY to resolve overlapping signals in crowded regions (e.g., δ 4.5–5.5 ppm for alkenes).
  • Contradiction Resolution : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and impurity profiles via LC-MS .

Q. How can open data practices be balanced with privacy concerns when sharing experimental datasets for this compound?

Methodological Answer:

  • De-identification : Remove proprietary synthesis details while disclosing essential parameters (e.g., yield, purity).
  • Compliance : Follow GDPR/IRB guidelines for anonymization and use controlled-access repositories (e.g., Zenodo) .

Q. What advanced analytical techniques are required to study the metabolic byproducts of this compound in biological systems?

Methodological Answer:

  • Metabolite Profiling :
    • Use high-resolution LC-QTOF-MS for untargeted metabolomics.
    • Apply isotopic labeling (¹³C) to trace biotransformation pathways.
  • Toxicity Screening : Pair with in vitro assays (e.g., MTT) to correlate metabolite levels with cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.